Alosetron-d3 Hydrochloride
Overview
Description
GR-68755C D3, also known as Alosetron D3 Hydrochloride, is a deuterium-labeled version of Alosetron. Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research to study the effects of serotonin receptor antagonism .
Mechanism of Action
Target of Action
Alosetron-d3 Hydrochloride, also known as Alosetron (D3 Hydrochloride) or Lotronex-d3, is a potent and selective antagonist of the serotonin 5-HT3 receptor type . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
The activation of 5-HT3 receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, this compound is able to effectively control IBS .
Biochemical Pathways
This compound modulates serotonin-sensitive gastrointestinal (GI) processes . It blocks the fast 5HT3-mediated depolarization of guinea-pig myenteric and submucosal neurons . This blockade may inhibit unpleasant visceral sensations such as nausea, bloating, and pain .
Pharmacokinetics
This compound exhibits rapid absorption and has a volume of distribution of 65 to 95 L . It undergoes extensive hepatic metabolism via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine, but their biological activity is unknown . The compound is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .
Result of Action
The blockade of 5-HT3 receptors by this compound results in the modulation of the enteric nervous system . This modulation can reduce pain, abdominal discomfort, urgency, and diarrhea in patients with IBS . This compound has also been shown to decrease visceral sensation, which reduces pain and rectal urgency in IBS associated with constipation .
Action Environment
The action of this compound is influenced by various factors. For instance, plasma concentrations are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . Furthermore, exposure to this compound is increased in individuals with hepatic function impairment .
Biochemical Analysis
Biochemical Properties
Alosetron (D3 Hydrochloride) has an antagonist action on the 5-HT3 receptors, which may modulate serotonin-sensitive gastrointestinal (GI) processes . It interacts with these receptors, affecting the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS .
Cellular Effects
Alosetron (D3 Hydrochloride) exerts its effects on various types of cells, particularly those in the gastrointestinal tract. By blocking the 5-HT3 receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alosetron (D3 Hydrochloride) involves its potent and selective antagonism of the serotonin 5-HT3 receptor . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS . By blocking these receptors, Alosetron (D3 Hydrochloride) is able to effectively control IBS .
Temporal Effects in Laboratory Settings
It is known that Alosetron (D3 Hydrochloride) was voluntarily withdrawn from the US market in November 2000 due to numerous reports of severe adverse effects .
Metabolic Pathways
The metabolism of Alosetron (D3 Hydrochloride) involves the human microsomal cytochrome P450 (CYP) system, shown in vitro to involve enzymes CYP2C9 (30%), CYP3A4 (18%), and CYP1A2 (10%) .
Subcellular Localization
5-HT3 receptors, which Alosetron (D3 Hydrochloride) targets, are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GR-68755C D3 involves the incorporation of deuterium atoms into the Alosetron molecule. This process typically requires the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the molecule .
Industrial Production Methods: Industrial production of GR-68755C D3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the necessary reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: GR-68755C D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
GR-68755C D3 is widely used in scientific research due to its ability to selectively antagonize the serotonin 5-HT3 receptor. Some of its applications include:
Chemistry: Used to study the effects of deuterium labeling on chemical reactions and molecular stability.
Biology: Employed in research on serotonin receptor function and its role in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions such as irritable bowel syndrome and other gastrointestinal disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the serotonin 5-HT3 receptor .
Comparison with Similar Compounds
Alosetron: The non-deuterated version of GR-68755C D3, also a selective serotonin 5-HT3 receptor antagonist.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used primarily as an antiemetic.
Granisetron: Similar to Ondansetron, used to prevent nausea and vomiting caused by chemotherapy
Uniqueness: GR-68755C D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of the serotonin 5-HT3 receptor. This makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYQZOVOVDSGJH-MUTAZJQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675546 | |
Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189919-71-8 | |
Record name | 5-(~2~H_3_)Methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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